molecular formula C13H21N5O7S B611936 Zidebactam CAS No. 1436861-97-0

Zidebactam

Cat. No. B611936
CAS RN: 1436861-97-0
M. Wt: 391.4
InChI Key: YCZPXRQPDCXTIO-BBBLOLIVSA-N
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Description

Zidebactam is a novel drug under investigation in clinical trials . It is classified as a small molecule and is also known by the name WCK 5107 . This compound belongs to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

The stereoselective synthesis of Zidebactam involves the preparation of a stable sodium salt . The chiral side chain, N-Boc-®-(-)-piperidinecarboxylic acid ethyl ester, is obtained through chiral splitting .


Molecular Structure Analysis

Zidebactam has a molecular formula of C13H21N5O7S and an average molecular weight of 391.4 . It is a bicyclo-acyl hydrazide non-β-lactam β-lactamase inhibitor .


Chemical Reactions Analysis

Zidebactam has been subjected to various chemical reactions. It has shown degradation in acidic, basic, and oxidative conditions . Four impurities and three degradation products were identified using LC–MS/MS .


Physical And Chemical Properties Analysis

Zidebactam is a solid compound . It has a solubility of 250 mg/mL in DMSO and 50 mg/mL in water .

Scientific Research Applications

1. Combination with Cefepime for Treatment of Serious Bacterial Infections Zidebactam, in combination with Cefepime, a wide-spectrum β-lactam antibiotic, has been under intense study for the treatment of serious bacterial infections . This combination is generally active against MBL-producing Enterobacterales and Pseudomonas aeruginosa, both in vitro and in animal studies .

Counteracting ESBLs

The advent of Extended-Spectrum Beta-Lactamases (ESBLs) has become a threat to the ongoing use of many antibiotics. However, the combination of Cefepime and Zidebactam has shown potential as a carbapenem-sparing agent with activity against ESBLs .

Treatment of Resistant Gram-Negative Infections

Zidebactam, a bicyclo-acyl hydrazide β-lactam ‘enhancer’ antibiotic, in combination with cefepime (WCK 5222) is under clinical development for the treatment of resistant Gram-negative infections .

Activity Against Carbapenem-Resistant Enterobacterales (CRE)

Zidebactam in combination with Cefepime has shown potent activity against Carbapenem-Resistant Enterobacterales (CRE) isolates . This is particularly important as CRE rates vary widely and are a significant concern in many regions .

Potency Against Pseudomonas Aeruginosa

Against Pseudomonas aeruginosa, a common cause of hospital-acquired infections, Cefepime/Zidebactam has shown to inhibit 99.2% of isolates .

6. Activity Against Stenotrophomonas Maltophilia and Burkholderia Cepacia Cefepime/Zidebactam has demonstrated good activity against Stenotrophomonas maltophilia and Burkholderia cepacia, two bacteria that can cause infections in immunocompromised individuals .

Safety And Hazards

Zidebactam should be handled with care. It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling Zidebactam . The product should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

[(2S,5R)-7-oxo-2-[[[(3R)-piperidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O7S/c19-11(8-2-1-5-14-6-8)15-16-12(20)10-4-3-9-7-17(10)13(21)18(9)25-26(22,23)24/h8-10,14H,1-7H2,(H,15,19)(H,16,20)(H,22,23,24)/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCZPXRQPDCXTIO-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NNC(=O)C2CCC3CN2C(=O)N3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C(=O)NNC(=O)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zidebactam

CAS RN

1436861-97-0
Record name Zidebactam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1436861970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zidebactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13090
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZIDEBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPM97423DB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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